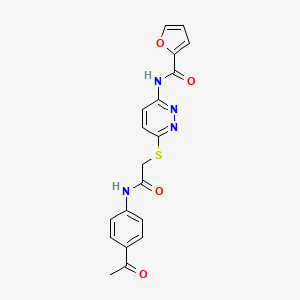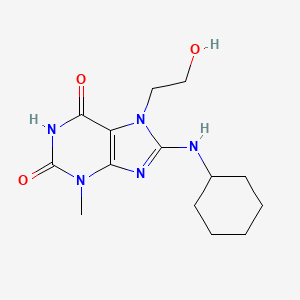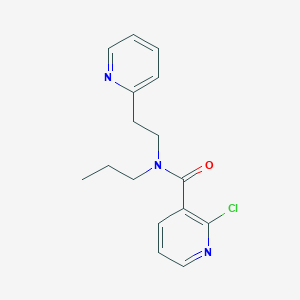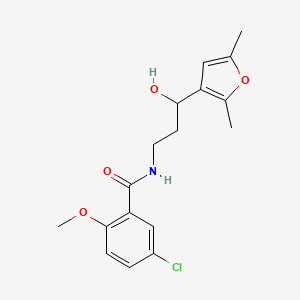
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzylthio group, a phenyl group, a 1,2,4-triazole ring, and a pyrimidine-2,4-dione ring. These groups are likely to confer specific chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzylthio group might be introduced via a nucleophilic substitution reaction, while the triazole and pyrimidine rings might be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the triazole ring might participate in reactions with electrophiles, while the carbonyl groups in the pyrimidine ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high melting point due to the presence of multiple rings, and its solubility might be influenced by the polar carbonyl groups and potentially polar triazole ring .Scientific Research Applications
Antithrombotic Applications
Pyrimidine derivatives have been synthesized with antithrombotic properties, showcasing favorable cerebral and peripheral effects. For example, compounds related to the pyrimidine and triazine families have been developed with potential antithrombotic applications, suggesting a possible area of interest for the compound (Furrer, Wágner, & Fehlhaber, 1994).
Supramolecular Chemistry
Pyrimidine derivatives have also been investigated for their ability to form hydrogen-bonded supramolecular assemblies. Such studies highlight the compound's potential utility in the development of novel materials with unique structural and functional properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antimicrobial Activity
Research into pyrimidine and triazine derivatives has identified compounds with antimicrobial properties, offering pathways for the development of new antibacterial and antifungal agents. This suggests that structurally related compounds, including the one , may have applications in antimicrobial drug development (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).
Anticancer Agents
Isothiazolopyrimidines, a class closely related to pyrimidines, have been synthesized with significant anticancer activity against various cancer cell lines, pointing towards potential applications of related compounds in cancer therapy (Machoń, Wieczorek, & Mordarski, 1987).
Electronic Materials
Pyrimidine-containing compounds have shown promise in electronic applications, such as in the development of materials with high electron mobility and high triplet energy, suitable for use in electronic devices like organic light-emitting diodes (OLEDs) (Yin, Chen, Peng, Xiang, Xie, Zhu, Zhong, Li, Su, & Yang, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18-12-15(21-19(27)22-18)11-17-23-24-20(25(17)16-9-5-2-6-10-16)28-13-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H2,21,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCLPNKCXBSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)



![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)


![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2981096.png)




![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)